molecular formula C21H19ClN2O4 B5207846 (4Z)-1-(3-Chloro-4-methylphenyl)-4-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione

(4Z)-1-(3-Chloro-4-methylphenyl)-4-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione

Cat. No.: B5207846
M. Wt: 398.8 g/mol
InChI Key: QBLCWNCTCQVMGP-YBEGLDIGSA-N
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Description

(4Z)-1-(3-Chloro-4-methylphenyl)-4-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-Chloro-4-methylphenyl)-4-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylphenylamine and 3-methoxy-4-hydroxybenzaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between 3-chloro-4-methylphenylamine and 3-methoxy-4-hydroxybenzaldehyde to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a suitable reagent, such as hydrazine hydrate, to form the pyrazolidine-3,5-dione core structure.

    Final Modification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yloxy groups.

    Reduction: Reduction reactions may target the pyrazolidine-3,5-dione core, potentially converting it to a pyrazolidine-3,5-diol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: It could be used in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: It may exhibit antimicrobial properties, useful in the development of new antibiotics.

Medicine

    Anti-inflammatory: The compound may have anti-inflammatory effects, potentially useful in treating inflammatory diseases.

    Anticancer: It could be investigated for its potential anticancer properties.

Industry

    Pharmaceuticals: The compound may be used in the synthesis of pharmaceutical intermediates.

    Agrochemicals: It could be utilized in the development of new agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-Chloro-4-methylphenyl)-4-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-1-(3-Chloro-4-methylphenyl)-4-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione: This compound is unique due to its specific substitution pattern and functional groups.

    Other Pyrazolidine-3,5-diones: Compounds with different substituents on the phenyl rings or different alkyl groups may exhibit varying biological activities and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-4-9-28-18-8-6-14(11-19(18)27-3)10-16-20(25)23-24(21(16)26)15-7-5-13(2)17(22)12-15/h4-8,10-12H,1,9H2,2-3H3,(H,23,25)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLCWNCTCQVMGP-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC=C)OC)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC=C)OC)/C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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